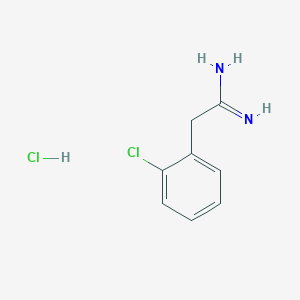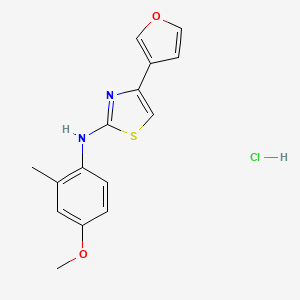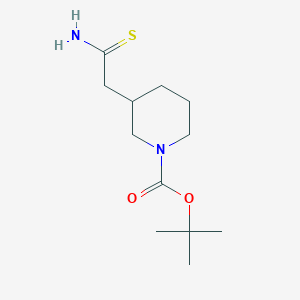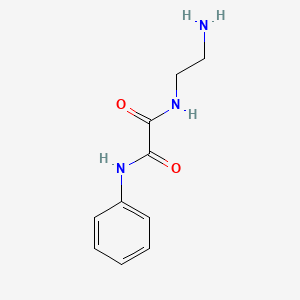
N-(2-氨基乙基)-N'-苯基乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-N’-phenylethanediamide: is an organic compound that belongs to the class of amides It features a phenyl group attached to an ethanediamide backbone, with an aminoethyl group substituting one of the hydrogen atoms on the nitrogen
科学研究应用
N-(2-aminoethyl)-N’-phenylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N’-phenylethanediamide typically involves the reaction of phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Step 1: Phenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: The activated phenylacetic acid is then reacted with ethylenediamine to form N-(2-aminoethyl)-N’-phenylethanediamide.
Industrial Production Methods: In industrial settings, the production of N-(2-aminoethyl)-N’-phenylethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: N-(2-aminoethyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
相似化合物的比较
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)acetamide
Comparison:
- N-(2-aminoethyl)-N’-phenylethanediamide is unique due to the presence of both a phenyl group and an aminoethyl group, which confer distinct chemical and biological properties.
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane contains a silane group, making it useful in materials science and surface modification.
- N-(2-aminoethyl)-1-aziridineethanamine is an experimental compound with potential applications in cardiovascular disease and SARS treatment.
- N-(2-aminoethyl)acetamide is simpler in structure and is used in various chemical reactions and as a reagent in organic synthesis.
属性
IUPAC Name |
N-(2-aminoethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKHFJQYZJTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)
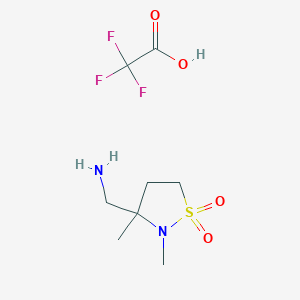
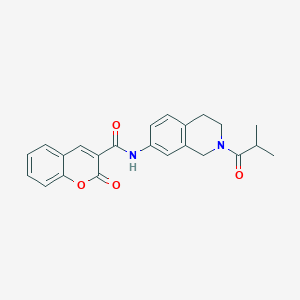
![N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine](/img/structure/B2596268.png)
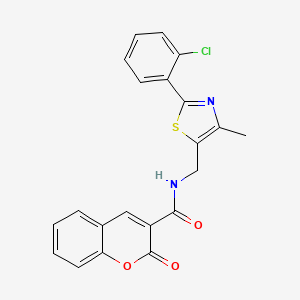
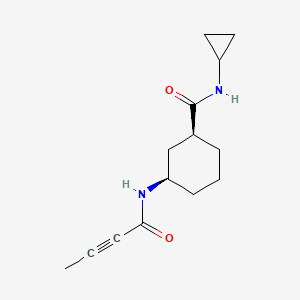

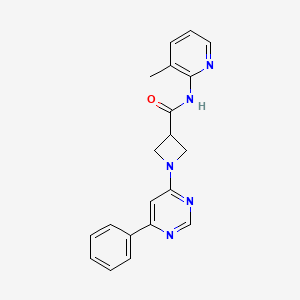
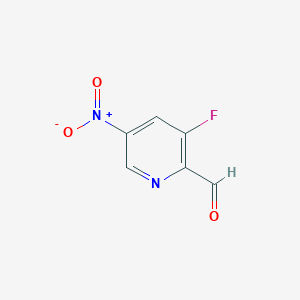
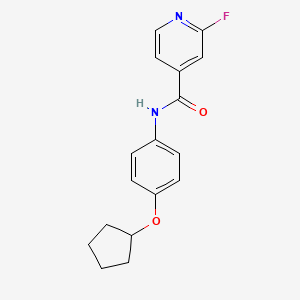
![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
